3-(4-chlorophenyl)azetidin-3-ol hydrochloride
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Overview
Description
3-(4-chlorophenyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C9H10ClNO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with azetidine-3-ol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)azetidin-3-one.
Reduction: Formation of 3-(4-chlorophenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)azetidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to the modulation of their activity. Additionally, the presence of the chlorine atom enhances its binding affinity to certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)azetidin-3-ol hydrochloride
- 3-(4-fluorophenyl)azetidin-3-ol hydrochloride
- 3-(4-methylphenyl)azetidin-3-ol hydrochloride
Uniqueness
3-(4-chlorophenyl)azetidin-3-ol hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to specific molecular targets compared to its analogs .
Properties
CAS No. |
521979-77-1 |
---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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